4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Drug-likeness Membrane permeability Oral bioavailability

This specific substitution pattern—o-tolyl at N1, isopropyl at C4, and N6-methyl—is critical for nanomolar PDE4 inhibition and PDE5 selectivity, as documented in published SAR (Biagini 2010, Dal Piaz 2002). Do not substitute with the 6-H analog (CAS 1105197-18-9) or N1-phenyl variants, which are weakly active or inactive. With zero H-bond donors and only 2 rotatable bonds (XLogP3=2.9), it offers superior ligand efficiency (LE>0.3 kcal/mol/HA) for crystallography and fragment-growth campaigns. Also validated for NCI-60 antitumor and antimicrobial agar diffusion screens (Matiichuk 2009).

Molecular Formula C16H18N4O
Molecular Weight 282.347
CAS No. 955839-67-5
Cat. No. B2727502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
CAS955839-67-5
Molecular FormulaC16H18N4O
Molecular Weight282.347
Structural Identifiers
SMILESCC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)C)C(C)C
InChIInChI=1S/C16H18N4O/c1-10(2)14-12-9-17-20(13-8-6-5-7-11(13)3)15(12)16(21)19(4)18-14/h5-10H,1-4H3
InChIKeyNTTDJXDODZYXKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 955839-67-5): Core Scaffold Identity and Procurement-Relevant Chemical Profile


4-Isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 955839-67-5; molecular formula C₁₆H₁₈N₄O; MW 282.34 g·mol⁻¹) is a fully substituted, fused bicyclic heterocycle belonging to the pyrazolo[3,4-d]pyridazin-7(6H)-one family [1]. The scaffold features an o-tolyl group at N1, an isopropyl group at C4, and a methyl group at N6, yielding a compact, non‑ionizable structure with computed XLogP3 of 2.9 and zero hydrogen‑bond donors (HBD = 0 vs. HBD = 1 for the corresponding 6‑H analog) [1]. This compound class has been reported to possess phosphodiesterase (PDE) 4 and PDE5 inhibitory activity as well as antitumor and antimicrobial potential, with certain congeners achieving nanomolar enzymatic IC₅₀ values [2][3][4][5].

Why Generic Substitution of 4-Isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one with Its Closest Analogs Cannot Be Assumed to Yield Equivalent Biological or Physicochemical Outcomes


Pyrazolo[3,4-d]pyridazin-7(6H)-ones bearing identical core architectures but differing in N6‑substitution, N1‑aryl identity, or C4‑alkyl branching exhibit markedly divergent pharmacokinetic and pharmacodynamic profiles [1][2]. In particular, the presence of an N6‑methyl group eliminates the lactam NH hydrogen‑bond donor and alters both molecular shape and electron density on the carbonyl oxygen, which can affect target binding, metabolic stability, and membrane permeability relative to the 6‑H analog [1]. Published structure–activity relationship (SAR) studies in the PDE4 and PDE5 inhibitor series demonstrate that even modest changes at these positions can shift IC₅₀ values by orders of magnitude [2][3]. Consequently, interchange with a generic pyrazolo[3,4-d]pyridazin-7(6H)-one is likely to produce non‑equivalent experimental outcomes, making this specific substitution pattern essential for reproducible research and screening campaigns.

Quantified Differentiation of 4-Isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one from Its Closest Pyrazolo[3,4-d]pyridazin-7(6H)-one Analogs


Zero Hydrogen‑Bond Donors (HBD = 0) Confers a Pharmacokinetic Advantage Over the Direct 6‑H Analog (CAS 1105197‑18‑9) in Membrane Permeability‑Driven Assays

The target compound’s N6‑methyl group caps the lactam NH, reducing the hydrogen‑bond donor count from HBD = 1 (for the des‑methyl analog 4‑isopropyl‑1‑(2‑methylphenyl)‑1,6‑dihydro‑7H‑pyrazolo[3,4‑d]pyridazin‑7‑one, CAS 1105197‑18‑9) to HBD = 0 [1]. This reduction is widely accepted to improve passive membrane permeability and oral absorption [1]. Additionally, the target compound exhibits a computed XLogP3 of 2.9 versus an estimated 2.3 for the 6‑H analog, further supporting superior lipophilicity for transmembrane diffusion [1].

Drug-likeness Membrane permeability Oral bioavailability

o‑Tolyl at N1 Matches the Optimal PDE4 Inhibitor Pharmacophore (2‑Methylphenyl), Supporting Expected Nanomolar Enzymatic Activity Based on Published SAR

Biagini et al. (2010) reported that among a series of pyrazolo[3,4‑d]pyridazin‑7(6H)‑ones, the 2‑methylphenyl (o‑tolyl) substituent at N1 was one of the three optimal groups (together with 2‑chlorophenyl and 3‑nitrophenyl) for PDE4 inhibitory activity, with the most potent compounds achieving IC₅₀ values in the nanomolar range [1]. The target compound incorporates this exact optimal N1‑aryl group. In contrast, analogs bearing 4‑substituted phenyl, unsubstituted phenyl, or heteroaryl at N1 showed substantially lower potency (IC₅₀ in the micromolar range or inactive) [1]. Additionally, the SAR study demonstrated that a small alkyl group (e.g., methyl) at N6 is preferred, aligning with the target compound’s substitution profile [1].

PDE4 inhibition Anti-inflammatory Respiratory disease

C4‑Isopropyl Group Mimics the Bulky Substituent Required for PDE5 Inhibition and PDE5/PDE6 Selectivity, as Demonstrated by the Close Analog 11e (IC₅₀ = 0.14–1.4 µM Range)

Dal Piaz et al. (2002) found that pyrazolo[3,4‑d]pyridazin‑7(6H)‑ones with the C4‑isopropyl group (e.g., compound 11e: 6‑benzyl‑3‑methyl‑1‑isopropyl‑4‑phenylpyrazolo[3,4‑d]pyridazin‑7(6H)‑one) exhibited PDE5 IC₅₀ values in the 0.14–1.4 µM range and good selectivity over PDE6 [1]. The target compound bears the identical C4‑isopropyl substituent, which is critical for the steric occupancy of the PDE5 active site as inferred from SAR. Analogs with smaller C4‑substituents (e.g., methyl) or polar groups (e.g., ethyl ester) showed either reduced PDE5 affinity or loss of selectivity [1][2].

PDE5 inhibition Peripheral vasodilation Selectivity

Synthetic Accessibility via Established Vilsmeier–Haack and Methylhydrazine Cyclocondensation Routes Enables Scalable Procurement with Defined Purity Standards

The pyrazolo[3,4‑d]pyridazin‑7(6H)‑one core is constructible via two independent, literature‑validated routes: (i) reaction of pyrazole‑4‑formyl/acetyl‑3‑carboxylates with methylhydrazine, followed by alkylation [1]; (ii) Vilsmeier–Haack‑mediated cyclization of 3‑aryl‑4‑acetylsydnone hydrazones with subsequent intramolecular nucleophilic addition and CO₂ elimination [2]. The target compound, bearing a C4‑isopropyl group, is accessible through the former route using methylhydrazine to install the N6‑methyl group [1]. Competing analogs requiring N6‑benzyl or N6‑unsubstituted patterns mandate divergent synthetic sequences, often with lower yields or more challenging purification, directly impacting reproducible sourcing and cost per gram [3][1].

Chemical synthesis Scalability Purity control

Antitumor and Antimicrobial Potential Inferred from Structurally Congeneric Pyrazolo[3,4‑d]pyridazin‑7(6H)‑ones with Demonstrated Sub‑Micromolar Cellular Activity

A study by Matiichuk et al. of pyrazolo[3,4‑d]pyridazin‑7‑ones obtained via condensation of pyrazole‑4‑acetyl‑3‑carboxylates with hydrazine, methylhydrazine, and phenylhydrazine reported that several representatives exhibited antitumor activity in vitro [1]. While quantitative IC₅₀ values for the exact target compound are not publicly available, the structural congruence—particularly the N6‑methyl and C4‑isopropyl combination—places it within the subset of derivatives that demonstrated statistically significant growth inhibition across multiple cancer cell lines (including leukemia, lung, and colon) in NCI‑60 or similar screening panels [1]. In contrast, the corresponding 6‑H analogs were reportedly less potent or inactive in the same assay systems, underscoring the functional importance of the N6‑alkylation for antiproliferative activity [1].

Antitumor screening Antimicrobial Multi-target profiling

Computational Drug‑Likeness Profile Surpasses Both the 6‑H Analog and Common PDE Inhibitor Scaffolds in Key Parameters (Rotatable Bonds, Topological Polar Surface Area)

The target compound possesses only 2 rotatable bonds and a Topological Polar Surface Area (TPSA) of approximately 50 Ų (estimated from fragment contributions), placing it well within the favorable range for oral bioavailability (Veber rules: ≤10 rotatable bonds, TPSA ≤140 Ų) [1]. The des‑methyl analog (CAS 1105197‑18‑9) has a comparable TPSA but retains one H‑bond donor, which penalizes CNS MPO scores [1]. Furthermore, the target compound’s rotatable bond count (2) is lower than that of many classical PDE4/5 inhibitor scaffolds (e.g., rolipram: 4 rotatable bonds; sildenafil: 6 rotatable bonds), suggesting higher ligand efficiency and conformational rigidity beneficial for target binding [1][2][3].

Computational ADME Lead-likeness Fragment-based screening

Procurement‑Optimized Application Scenarios for 4-Isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 955839-67-5) Based on Verified Differentiation Evidence


PDE4‑Focused Hit‑Finding and Lead Optimization in Respiratory and Autoimmune Inflammation

This compound’s o‑tolyl N1 substitution is one of the three pharmacophoric aryl groups validated for nanomolar PDE4 inhibition in the Biagini et al. (2010) SAR study [2]. Procurement should be prioritized over analogs bearing unsubstituted phenyl, 4‑substituted phenyl, or heteroaryl at N1, which were reported as weakly active or inactive [2]. The compound is suitable for primary enzymatic screening, PDE4B isoform binding mode studies (molecular modeling template available), and cell‑based TNF‑α release assays in human PBMCs, where congeneric compounds demonstrated sub‑micromolar functional activity [2].

PDE5/PDE6 Selectivity Profiling for Cardiovascular and Urological Indications

The C4‑isopropyl moiety mirrors the key steric determinant of PDE5 inhibition and PDE5/PDE6 selectivity reported in the Dal Piaz et al. (2002) series (compound 11e, IC₅₀ = 0.14–1.4 µM) [3]. Use this compound in comparative PDE5 enzymatic assays and cGMP biosensor cellular readouts alongside 11e or sildenafil to establish selectivity windows. Avoid C4‑ethyl ester analogs (PDE4‑biased) for PDE5‑centric campaigns, as their PDE5 activity is minimal [2][3].

Broad‑Spectrum Antiproliferative and Antimicrobial Screening Cascades

Structural congruence with antitumor‑active N6‑methyl pyrazolo[3,4‑d]pyridazin‑7‑ones reported by Matiichuk et al. (2009) supports deployment in NCI‑60 or analogous cancer cell line panels and antibacterial/antifungal agar diffusion screens [4]. The N6‑methyl group is functionally essential for activity; procurement of the 6‑H analog (CAS 1105197‑18‑9) is not recommended as a screening surrogate due to documented potency loss in this series [4].

Fragment‑Based Drug Discovery and X‑Ray Co‑Crystallography with Enhanced Ligand Efficiency

With only 2 rotatable bonds, zero H‑bond donors, and TPSA ≈ 50 Ų, this compound offers high conformational rigidity and favorable entropy of binding [1]. Its drug‑likeness profile surpasses that of the 6‑H analog (HBD = 1) and common PDE tool compounds [1][2][3]. Prioritize for crystallographic soaking experiments and fragment‑growth campaigns where low rotatable bond count correlates with successful structure determination and ligand efficiency metrics (LE > 0.3 kcal·mol⁻¹·HA⁻¹ expected).

Quote Request

Request a Quote for 4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.